Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate
Description
Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate is a heterocyclic compound featuring a thiane (saturated six-membered sulfur-containing ring) backbone. Key functional groups include:
- (2-Methylpropan-2-yl)oxycarbonylamino (Boc-protected amino group): Enhances solubility and stability during synthetic processes .
- Methyl ester: Facilitates derivatization or hydrolysis to carboxylic acid.
Properties
IUPAC Name |
methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5S/c1-11(2,3)19-10(16)14-12(9(15)18-4)5-7-20(13,17)8-6-12/h13H,5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDCRNPAMQIPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCS(=N)(=O)CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378502-11-3 | |
| Record name | methyl 4-{[(tert-butoxy)carbonyl]amino}-1-imino-1-oxo-1lambda6-thiane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate, with the molecular formula C12H22N2O5S and a molecular weight of 306.38 g/mol, is a compound of interest in pharmaceutical research due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound features a thiane ring structure, which is significant for its biological interactions. The presence of the imino group and various functional groups contributes to its reactivity and potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O5S |
| Molecular Weight | 306.38 g/mol |
| CAS Number | 2378502-11-3 |
| Purity | ≥95% |
Research indicates that this compound exhibits several biological activities, primarily through modulation of enzyme activity and interaction with biological receptors.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. This is hypothesized to be due to its ability to interfere with bacterial cell wall synthesis or function.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can be beneficial in reducing oxidative stress in cells. This could have implications for conditions associated with oxidative damage.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Effects :
- A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential use as a topical antimicrobial agent.
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that the compound scavenges free radicals effectively, comparable to known antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress-related damage.
-
Enzyme Inhibition Study :
- Research focused on the inhibition of acetylcholinesterase (AChE), an important enzyme in neurotransmission. The compound showed promising results, with IC50 values indicating effective inhibition, which could have implications for treating neurodegenerative diseases.
Comparison with Similar Compounds
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Structural Similarities :
- Shared Boc-protected amino group [(2-methylpropan-2-yl)oxycarbonylamino].
- Both contain carboxylic acid derivatives (methyl ester vs. pentanoic acid).
Key Differences :
Methyl (2S)-3,3-Dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Structural Similarities :
- Boc-protected amino group.
- Methyl ester functionality.
Key Differences :
Azapeptides with Boc-Protected Groups
Compounds like (S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-...azetidine-2-carboxamide () share Boc-protected amino groups but differ in backbone complexity and pharmacological targeting.
Comparison Highlights :
- Complexity : The thiane derivative’s heterocyclic ring may improve metabolic stability compared to linear peptides.
- Bioactivity: Azapeptides are often protease inhibitors, while the thiane compound’s imino-oxo group could enable metal chelation or catalysis .
Research Findings and Stability Data
Stability and Reactivity
- Thiane Derivative: The imino-oxo group may decompose under strong oxidizing conditions, analogous to nitrogen oxides (NOx) generation in related Boc-protected compounds .
- Pentanoic Acid Derivative: Stable at 10–25°C but incompatible with strong oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
